rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid: is a bicyclic compound featuring a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and aziridine derivatives.
Cycloaddition Reaction: A [3+2] cycloaddition reaction is employed to form the bicyclic structure. This reaction is often catalyzed by transition metals like palladium or rhodium.
Oxidation: The resulting intermediate undergoes oxidation to introduce the ketone functional group at the 7-position.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. Its bicyclic structure can mimic natural products, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the bicyclic ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2763588-86-7 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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